

An In-depth Technical Guide to the Physicochemical Properties of AMPS Monomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-AEMP

Cat. No.: B15601244

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a versatile monomer widely utilized in the development of polymers for various applications, including drug delivery systems. This document details its fundamental characteristics, experimental protocols for their determination, and key workflows for its synthesis and polymerization.

Core Physicochemical Properties

AMPS is a white crystalline powder known for its high hydrophilicity and thermal stability.[1][2] The presence of a sulfonic acid group imparts a strong anionic character over a wide pH range, making it highly soluble in water and polar organic solvents.[2][3][4] Its unique structure, featuring a sterically hindered amide functionality, provides excellent hydrolytic and thermal stability to polymers incorporating this monomer.[2][3]

Quantitative Data Summary

The key physicochemical properties of AMPS monomer are summarized in the table below for easy reference and comparison.

Property	Value	References
IUPAC Name	2-Acrylamido-2-methyl-1-propanesulfonic acid	[5]
Synonyms	AMPS, 2-Acryloylamino-2-methyl-1-propanesulfonic acid	[6]
CAS Number	15214-89-8	[6]
Molecular Formula	C ₇ H ₁₃ NO ₄ S	[5]
Molecular Weight	207.25 g/mol	[5]
Appearance	White crystalline powder or granular particles	[2]
Melting Point	195-200 °C (decomposes)	[4]
Density	1.1 - 1.45 g/cm ³	[2][4]
pKa	~1.67 ± 0.50	[4]
Solubility in Water	150 g / 100 g solvent	
Solubility in DMF	>100 g / 100 g solvent	
Solubility in NMP	80 g / 100 g solvent	
Solubility in Methanol	8.7 g / 100 g solvent	

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of AMPS monomer.

Melting Point Determination (Capillary Method)

The melting point of AMPS is determined using a capillary melting point apparatus.

Procedure:

- Sample Preparation: A small amount of dry AMPS powder is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[7]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady rate of approximately 1-2 °C per minute.[8]
- Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.[8] For AMPS, decomposition is typically observed at its melting point.[4]

Solubility Determination

The solubility of AMPS in various solvents is determined by preparing a saturated solution and quantifying the dissolved solute.

Procedure:

- Solution Preparation: An excess amount of AMPS is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Quantification: A known volume of the saturated solution is carefully removed, and the solvent is evaporated. The mass of the remaining dissolved AMPS is measured.
- Calculation: The solubility is expressed as grams of solute per 100 grams of solvent.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the sulfonic acid group in AMPS can be determined by potentiometric titration.[9]

Procedure:

- **Solution Preparation:** A standard solution of AMPS of known concentration (e.g., 0.01 M) is prepared in deionized water.
- **Titration Setup:** A calibrated pH electrode is immersed in the AMPS solution, which is continuously stirred.
- **Titration:** A standard solution of a strong base, typically sodium hydroxide (NaOH) of known concentration (e.g., 0.1 M), is added in small, precise increments.[\[9\]](#)
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[\[9\]](#)

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in the AMPS monomer. A sample is typically prepared as a KBr pellet.

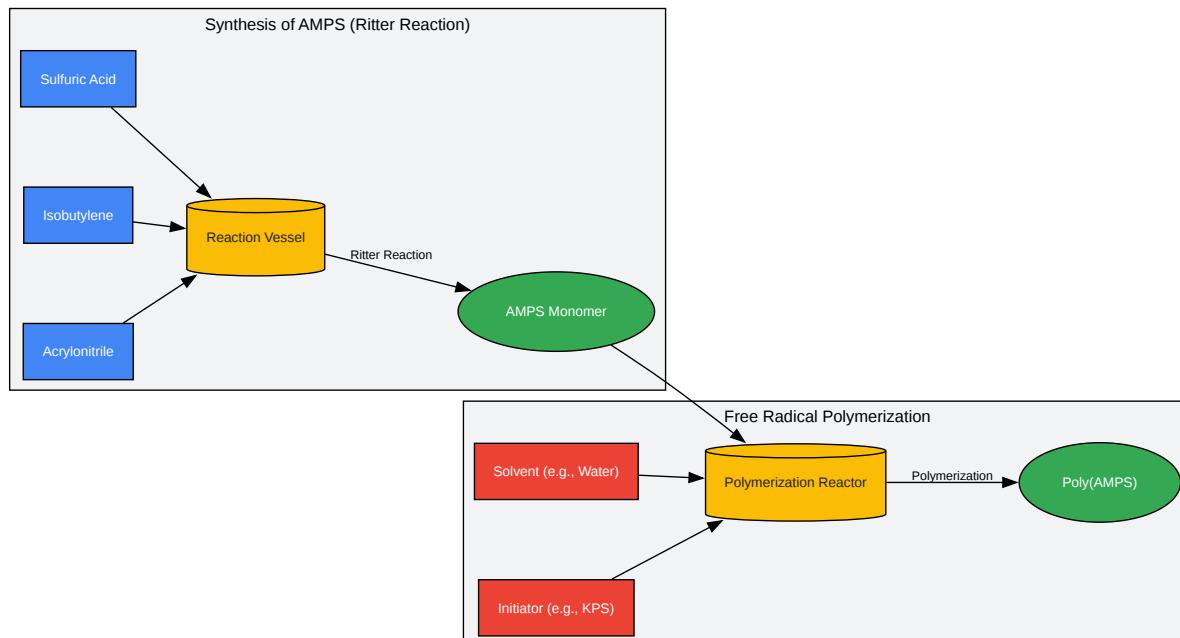
Characteristic Bands:

- $\sim 3450 \text{ cm}^{-1}$: O-H stretching of the sulfonic acid group.[\[10\]](#)[\[11\]](#)
- $\sim 2930 \text{ cm}^{-1}$: C-H stretching of the methyl and methylene groups.[\[10\]](#)[\[11\]](#)
- $\sim 1660 \text{ cm}^{-1}$: C=O stretching of the amide I band.[\[12\]](#)
- $\sim 1550 \text{ cm}^{-1}$: N-H bending of the amide II band.[\[12\]](#)
- $\sim 1220 \text{ cm}^{-1}$ and $\sim 1040 \text{ cm}^{-1}$: Asymmetric and symmetric S=O stretching of the sulfonate group, respectively.[\[12\]](#)

^1H and ^{13}C NMR spectroscopy are used to elucidate the chemical structure of the AMPS monomer. The sample is typically dissolved in a deuterated solvent such as D₂O.

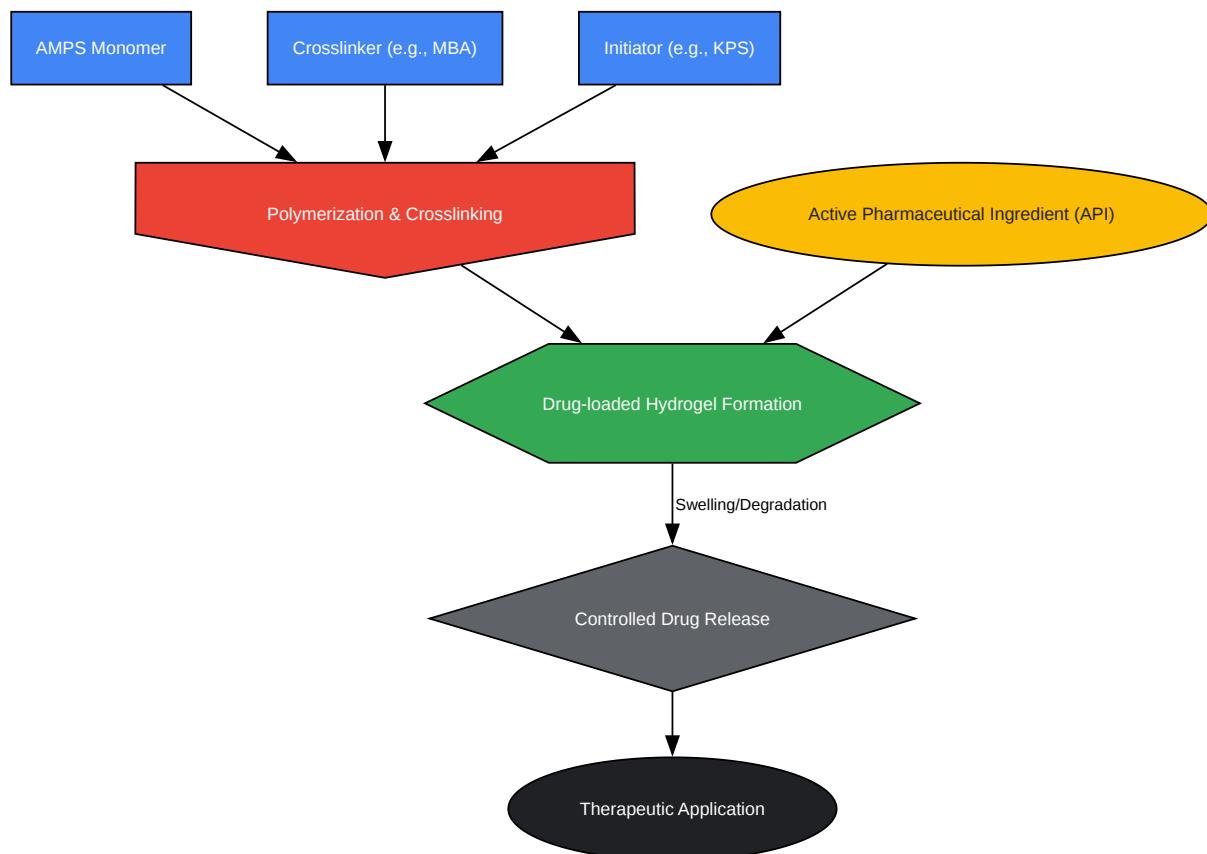
¹H NMR Chemical Shifts (δ , ppm):

- ~6.0-6.5: Vinyl protons (-CH=CH₂).
- ~3.3: Methylene protons (-CH₂-SO₃H).
- ~1.4: Methyl protons (-C(CH₃)₂).


¹³C NMR Chemical Shifts (δ , ppm):

- ~168: Carbonyl carbon (C=O).
- ~128-130: Vinyl carbons (-CH=CH₂).
- ~58: Quaternary carbon (-C(CH₃)₂).
- ~53: Methylene carbon (-CH₂-SO₃H).
- ~26: Methyl carbons (-C(CH₃)₂).

UV-Vis spectroscopy can be used to determine the concentration of AMPS in solution by measuring its absorbance at a specific wavelength. AMPS typically exhibits a UV absorbance maximum around 210-220 nm in aqueous solutions, corresponding to the $n \rightarrow \pi^*$ transition of the acrylamide chromophore.[13][14]


Key Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving AMPS monomer.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and polymerization of AMPS monomer.

[Click to download full resolution via product page](#)

Caption: Preparation of AMPS-based hydrogels for controlled drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS) [irooildrilling.com]
- 5. 2-Acrylamido-2-methyl-1-propanesulfonic acid | C7H13NO4S | CID 65360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. davjalandhar.com [davjalandhar.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of AMPS Monomer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601244#physicochemical-properties-of-amps-monomer\]](https://www.benchchem.com/product/b15601244#physicochemical-properties-of-amps-monomer)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com